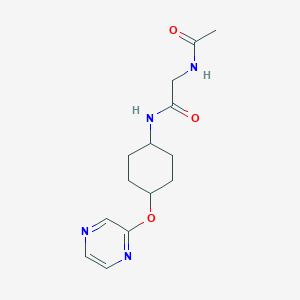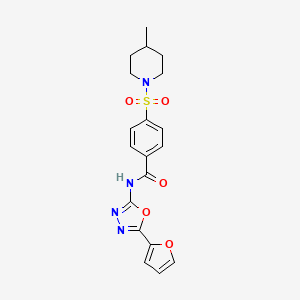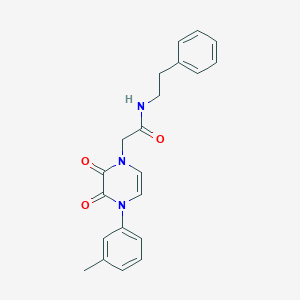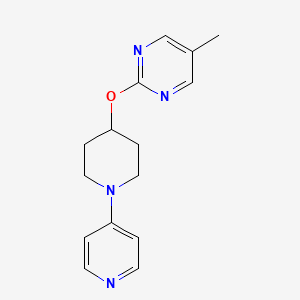![molecular formula C10H16N2O2 B2837438 2-[(2-furylmethyl)amino]-N-isopropylacetamide CAS No. 838091-25-1](/img/structure/B2837438.png)
2-[(2-furylmethyl)amino]-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-furylmethyl)amino]-N-isopropylacetamide” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(2-furylmethyl)amino]-N-isopropylacetamide” is represented by the SMILES string: CC©NC(=O)CNCC1=CC=CO1 . This indicates that the compound contains an isopropyl group (CC©), an amide group (NC(=O)), and a furylmethyl group (CNCC1=CC=CO1).Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-furylmethyl)amino]-N-isopropylacetamide” include a molecular weight of 196.25 and a molecular formula of C10H16N2O2 . More specific properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Ketamine and Analogs: Pharmacokinetics and Mechanisms
Ketamine, chemically related to 2-[(2-furylmethyl)amino]-N-isopropylacetamide, offers a rich area of study due to its unique pharmacokinetics and pharmacodynamics. It functions primarily as an NMDA receptor antagonist without affinity for GABA receptors. This specificity underpins its use in anesthesia, pain therapy, and its rapid-acting antidepressant effects. Research highlights include its metabolic pathway involving cytochrome P450 enzymes, leading to various metabolites like norketamine, and its potential in treating chronic pain and depression. However, challenges such as its psychotomimetic and cognitive adverse effects limit its clinical utility (Peltoniemi et al., 2016).
Biogenic Amines: Food Safety and Nitrosamine Formation
The study of biogenic amines (BAs) in foods, such as histamine and cadaverine, reveals their importance in food safety and quality. BAs can indicate spoilage and contribute to food intoxication, but they also play a role in the formation of nitrosamines, compounds with potential health risks. Understanding the relationships between BAs and their mechanisms can improve food safety protocols and mitigate risks associated with nitrosamine formation (Bulushi et al., 2009).
Chlorogenic Acid: Pharmacological Profile
Chlorogenic Acid (CGA) represents another compound with significant research applications. Its presence in green coffee extracts and tea underscores its dietary relevance. CGA exhibits a wide range of biological and pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its impact on lipid and glucose metabolism suggests potential therapeutic applications in managing diseases like diabetes and obesity. This underscores the importance of further research to harness CGA's pharmacological potential (Naveed et al., 2018).
Polymers Derived from Amino Acids: Biomedical Applications
Research into polymers based on amino acids, including poly(glutamic acid) and poly(lysine), highlights their biomedical applications. These polymers' biocompatibility, biodegradability, and metabolizable nature make them suitable for drug delivery systems, gene therapy, and antiviral compounds. This area of study explores the synthesis, properties, and potential clinical applications of these polymers, illustrating the vast potential of amino acid-based materials in medicine and pharmacology (Thompson & Scholz, 2021; Shih et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
2-(furan-2-ylmethylamino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)12-10(13)7-11-6-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANWNRPDWMPMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-furylmethyl)amino]-N-isopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2837355.png)


![3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2837359.png)
![3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2837360.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2837361.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2837365.png)
![5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2837366.png)




![tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2837378.png)